3-Fluoro-5-iodobenzamide

Organic Synthesis Cross-Coupling Reaction Yield

3-Fluoro-5-iodobenzamide (CAS 1261553-85-8) is a premium halogenated building block. Its precise 3-fluoro,5-iodo substitution pattern ensures optimal reactivity in Pd-catalyzed cross-couplings and provides strong halogen bonding potential for supramolecular studies. This isomer is non-interchangeable; this grade guarantees reproducibility in medicinal chemistry and melanoma-targeting agent development.

Molecular Formula C7H5FINO
Molecular Weight 265.02 g/mol
Cat. No. B15221429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-iodobenzamide
Molecular FormulaC7H5FINO
Molecular Weight265.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)I)C(=O)N
InChIInChI=1S/C7H5FINO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11)
InChIKeyLJNNJNXDDJFLAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-iodobenzamide (CAS 1261553-85-8): A Halogenated Benzamide Scaffold for Medicinal Chemistry and Targeted Synthesis


3-Fluoro-5-iodobenzamide (C₇H₅FINO; MW 265.02) is a disubstituted benzamide derivative bearing a fluorine atom at the 3-position and an iodine atom at the 5-position of the aromatic ring . This compound serves as a versatile halogenated building block in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, owing to the reactivity of its aryl iodide moiety [1]. Within medicinal chemistry, halogenated benzamides are recognized for their affinity toward melanin, a property that underpins their investigation as melanoma imaging and therapeutic agents [2]. The specific substitution pattern (3-fluoro, 5-iodo) imparts distinct electronic and steric properties that differentiate it from other regioisomers and non-halogenated analogs, influencing both its reactivity in synthetic transformations and its potential interaction with biological targets.

Why a Simple Benzamide or Different Halogen Isomer Cannot Replace 3-Fluoro-5-iodobenzamide in Targeted Applications


The precise regioisomeric arrangement of halogens in 3-fluoro-5-iodobenzamide (meta-fluoro, meta-iodo) is a critical determinant of its physical, chemical, and biological properties, making it non-interchangeable with other halogenated benzamides or the unsubstituted benzamide core. The presence and position of halogens govern key molecular interactions: iodine, with its large polarizable surface, is a potent halogen bond donor and strongly influences non-covalent interactions and reactivity in cross-coupling chemistry [1]; fluorine, though a weaker halogen bond donor, significantly modulates electronic distribution, lipophilicity, and metabolic stability [2]. Substituting with a regioisomer (e.g., 3-fluoro-4-iodobenzamide) or a mono-halogenated analog will alter these properties, leading to divergent outcomes in synthetic yield, crystallinity, target binding affinity, and in vivo pharmacokinetics [3]. Therefore, procurement of the correct isomer is essential for reproducibility and success in research and development pipelines.

Quantitative Differentiation of 3-Fluoro-5-iodobenzamide: A Comparative Evidence Guide


Synthetic Efficiency in Palladium-Catalyzed Cross-Coupling Reactions vs. Non-Iodinated Analogs

The presence of an iodine atom at the 5-position in 3-fluoro-5-iodobenzamide renders it a superior substrate for palladium-catalyzed cross-coupling reactions compared to its bromo- or chloro- analogs. The C–I bond undergoes oxidative addition to Pd(0) significantly faster than C–Br or C–Cl bonds, enabling milder reaction conditions and often leading to higher yields. For instance, in the synthesis of 3-fluoromethylene-containing cyclic imidates via palladium/copper-catalyzed cross-coupling of o-iodobenzamides with terminal alkynes, the iodo-derivatives proceed efficiently to yield the cyclized products in good to excellent yields, a transformation that is less facile or lower-yielding with corresponding bromo- or chloro-benzamides [1]. In a parallel synthesis of a 71-member library, the use of o-iodobenzamides as key intermediates was essential for achieving the desired diversity and reaction success [1].

Organic Synthesis Cross-Coupling Reaction Yield

Halogen Bonding Potential: Iodine vs. Fluorine Substitution in Benzamides

The 5-iodo substituent in 3-fluoro-5-iodobenzamide is a strong halogen bond (XB) donor, while the 3-fluoro substituent is a very weak donor and primarily acts as an electron-withdrawing group. In a systematic study of 4-halobenzamides, the C–I···N halogen-bond separations were found to be 73.3–76.7% of the sum of the van der Waals radii, with C–I···N bond angles that are essentially linear, indicating a strong and directional interaction [1]. This contrasts sharply with fluorine, which in aromatic systems rarely acts as an XB donor [2]. The presence of iodine enables predictable supramolecular assembly and strong, specific non-covalent interactions with Lewis bases (e.g., carbonyls, amines) in biological and material science contexts, a property that is virtually absent in fluoro-only analogs or non-halogenated benzamides.

Crystal Engineering Molecular Recognition Halogen Bonding

Melanin Binding Affinity: Class-Level Superiority of Iodobenzamides over Non-Halogenated BZA

While no direct comparative binding data exists specifically for 3-fluoro-5-iodobenzamide, a robust body of evidence demonstrates that iodobenzamides as a class exhibit significantly higher affinity for melanin than the non-halogenated reference compound benzamide (BZA). In vitro studies on a series of ¹²⁵I-labeled spermidine benzamide derivatives showed that all compounds displayed high affinity for melanin, superior to BZA, validating the experimental approach of using iodinated benzamides for melanoma targeting [1]. This class-level property is attributed to the enhanced hydrophobic and π-π stacking interactions conferred by the iodine atom with the melanin polymer [2].

Melanoma Imaging Radiopharmaceuticals Targeted Therapy

Regioisomeric Influence on Amide Bond Geometry and Stability

The position of halogen substituents on the benzamide ring directly impacts the geometry and resonance of the amide bond. While direct data for the 3-fluoro-5-iodo isomer is absent, a comprehensive crystallographic study of 4-halobenzamides revealed that 4-iodo-N-morpholinylbenzamide crystallized with a significant distortion of the amide bond (τ + χN = 33°) compared to its fluoro, chloro, and bromo analogs [1]. This distortion, arising from the bulky, polarizable iodine, can affect intermolecular interactions, crystal packing, and potentially, the compound's behavior in solid-phase synthesis and formulation. For 3-fluoro-5-iodobenzamide, the meta-iodo group is expected to exert a distinct steric and electronic effect on the amide bond compared to para- or ortho-iodo isomers, leading to unique solid-state properties and reactivity profiles that can be exploited or must be controlled.

Structural Chemistry Crystallography Amide Bond Twist

Application Scenarios for 3-Fluoro-5-iodobenzamide Based on Quantifiable Differentiation


Advanced Building Block for Palladium-Catalyzed Cross-Coupling Libraries

Procure 3-fluoro-5-iodobenzamide as a key intermediate for constructing diverse compound libraries via Suzuki-Miyaura, Sonogashira, or Heck couplings. Its superior reactivity as an aryl iodide (compared to bromo/chloro analogs) enables efficient diversification under mild conditions, facilitating high-throughput parallel synthesis in medicinal chemistry programs [3].

Crystal Engineering and Supramolecular Design Leveraging Halogen Bonding

Utilize 3-fluoro-5-iodobenzamide in co-crystal or solid-form screening studies to exploit the strong, directional halogen bonding donor capacity of the iodine atom. This property can be used to engineer predictable supramolecular architectures with Lewis basic co-formers, a strategy valuable for modifying physicochemical properties (e.g., solubility, stability) of active pharmaceutical ingredients [3].

Scaffold for Melanoma-Targeted Imaging or Therapeutic Agent Development

Incorporate 3-fluoro-5-iodobenzamide as a core scaffold for designing novel melanoma-targeting agents. Its classification as an iodobenzamide confers a strong baseline affinity for melanin [3], providing a starting point for radiolabeling with iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for SPECT imaging or targeted radiotherapy, with the potential for further optimization through side-chain modification [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-5-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.